molecular formula C12H10N4O B4494466 7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4494466
M. Wt: 226.23 g/mol
InChI Key: PABCXJGJQOPIDR-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7-position.

Preparation Methods

The synthesis of 7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a catalyst. This method also provides high yields under mild conditions .

Chemical Reactions Analysis

7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper acetate for cycloaddition reactions and various aldehydes for condensation reactions . The major products formed from these reactions include substituted triazolopyrimidines with diverse functional groups.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. It has been shown to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions disrupt key signaling pathways, leading to its biological effects. The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique methoxyphenyl group in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

7-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-11-5-3-2-4-9(11)10-6-7-13-12-14-8-15-16(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABCXJGJQOPIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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